molecular formula C11H7BrFNO B11849164 8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde

8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde

Cat. No.: B11849164
M. Wt: 268.08 g/mol
InChI Key: MHZYQRTXFPOENK-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of bromine, fluorine, and methyl groups in the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method is the bromination of 6-fluoro-7-methylquinoline followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the handling of hazardous reagents and the need for precise control over reaction conditions.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 8-Bromo-6-fluoro-7-methylquinoline-2-carboxylic acid.

    Reduction: 8-Bromo-6-fluoro-7-methylquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde is utilized in the development of novel pharmaceutical agents. Its structure allows it to serve as an intermediate in synthesizing more complex organic molecules that exhibit significant biological activities.

Case Study: Anticancer Properties
Research has shown that quinoline derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, studies indicate that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines, including HeLa and HT-29 cells. These compounds may interfere with DNA synthesis, presenting potential mechanisms for anticancer activity .

Antimicrobial Activity

The compound has demonstrated substantial antimicrobial properties against several bacterial strains.

In Vitro Studies:
It has been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin. Additionally, it exhibits efficacy in preventing biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming pathogens .

Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor is significant for drug development. It may inhibit enzymes involved in metabolic pathways, altering cellular functions.

Mechanism of Action:

  • Enzyme Inhibition: Inhibits key metabolic enzymes.
  • Receptor Binding: Enhances binding affinity to specific receptors due to halogen substituents.
  • DNA Interference: Disrupts DNA synthesis, contributing to its anticancer properties .

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 8-Bromo-6-fluoro-2-methylquinoline
  • 8-Fluoro-2-methylquinoline-7-boronic acid

Comparison: 8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis compared to its analogs, which may lack the same level of reactivity or functional group diversity.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde, and how should data be interpreted?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Key peaks for functional groups include C=O stretch (~1700 cm⁻¹ for the aldehyde) and aromatic C-H stretches (3050–3100 cm⁻¹). For example, IR data for analogous quinoline carbaldehydes show peaks at 1702 cm⁻¹ (C=O) and 1561 cm⁻¹ (aromatic C=C) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 202.1 for a related quinoline derivative) and fragmentation patterns help confirm the molecular weight and substituent positions. A study reported fragments at m/z 172.0 (loss of CH₂O) and 128.1 (loss of Br) .
  • Elemental Analysis : Compare experimental vs. calculated values for C, H, N. For example, a related compound showed discrepancies (Found: C 59.82% vs. Calc: 59.41%), highlighting the need for purification and calibration .

Table 1 : Example Spectral Data for Quinoline Carbaldehydes

TechniqueKey Peaks/DataReference
IR (KBr)1702 cm⁻¹ (C=O), 1561 cm⁻¹ (C=C)
MSm/z 202.1 (M⁺), 128.1 (base)
Elemental AnalysisC: 59.82% (Found) vs. 59.41% (Calc)

Q. What synthetic routes are effective for introducing bromo and formyl groups into quinoline derivatives?

  • Methodological Answer :

  • Bromination : Electrophilic substitution using Br₂ in the presence of Lewis acids (e.g., FeBr₃) at specific positions. For example, 8-(Bromomethyl)-6-fluoroquinoline derivatives are synthesized via bromo-alkane condensation under reflux .
  • Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) introduces the aldehyde group at the 2-position. A study on 5,8-dimethoxyquinoline-6-carbaldehyde used this method, achieving >60% yield .

Q. What safety protocols are critical when handling brominated quinoline derivatives?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) to avoid skin contact.
  • Store at 0–6°C for brominated compounds to prevent degradation .
  • Dispose of waste via certified chemical disposal services, as brominated byproducts may persist in the environment .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during synthesis?

  • Methodological Answer :

  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce undesired bromination at alternative positions. For instance, selective bromination of 6-fluoroquinoline requires strict temperature control .
  • Catalyst Selection : Use Pd catalysts for Suzuki-Miyaura couplings to attach aryl groups without disrupting existing substituents. A study achieved >95% purity for similar compounds using Pd(PPh₃)₄ .

Q. How should researchers resolve contradictions between experimental and computational spectral data?

  • Methodological Answer :

  • Replicate Experiments : Repeat characterization under controlled conditions to confirm data validity.
  • Hybrid DFT Calculations : Compare experimental IR/MS with computational models (e.g., Gaussian 16) to identify mismatches in functional group assignments. For example, a 0.5% deviation in C% may arise from hydration .

Q. What strategies enable the use of this compound in heterocyclic drug intermediates?

  • Methodological Answer :

  • Derivatization : React the aldehyde group with amines (e.g., hydrazine) to form Schiff bases, which exhibit antitumor activity. A study synthesized 8-aminoquinoline derivatives via hydrazine hydrate reactions .
  • Cross-Coupling : Utilize the bromo substituent for Buchwald-Hartwig amination to introduce pharmacophores. For example, Pd-mediated coupling with aryl boronic acids enhances bioactivity .

Q. How can computational modeling align with experimental data for quinoline carbaldehydes?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict solubility and stability using software like GROMACS. A 3D simulation of 8-Bromo-4-chloro-2-methylquinoline showed 89% structural similarity to experimental data .
  • Docking Studies : Use AutoDock to model interactions with biological targets (e.g., kinase enzymes). This approach validated the binding affinity of a related quinoline derivative .

Properties

Molecular Formula

C11H7BrFNO

Molecular Weight

268.08 g/mol

IUPAC Name

8-bromo-6-fluoro-7-methylquinoline-2-carbaldehyde

InChI

InChI=1S/C11H7BrFNO/c1-6-9(13)4-7-2-3-8(5-15)14-11(7)10(6)12/h2-5H,1H3

InChI Key

MHZYQRTXFPOENK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC(=NC2=C1Br)C=O)F

Origin of Product

United States

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